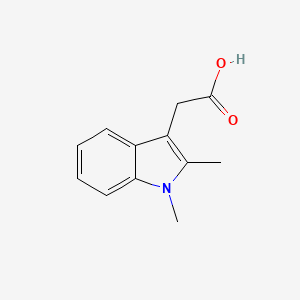
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a dimethyl substitution at the 1 and 2 positions of the indole ring and an acetic acid moiety at the 3 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid typically involves the alkylation of indole derivatives. One common method is the reaction of 1,2-dimethylindole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of indole-3-acetic acid, including (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, exhibit significant antitumor properties. A study highlighted the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives, which showed effectiveness against solid tumors such as colon and lung cancers. These compounds were designed to overcome the limitations of existing chemotherapy agents like 5-fluorouracil, which has a low remission rate for certain cancers .
Antihyperglycemic Effects
Another application of indole derivatives is their potential in managing diabetes. A study synthesized various indole-3-acetamides and evaluated their antihyperglycemic effects. The results demonstrated that these compounds inhibited the α-amylase enzyme effectively, with some exhibiting IC50 values comparable to standard antihyperglycemic drugs like acarbose. This suggests that this compound could be developed into a therapeutic agent for diabetes management .
Agricultural Applications
Plant Growth Regulators
Indole derivatives are known to function as plant growth regulators. They can influence plant growth processes such as cell division and differentiation. Research has shown that this compound can promote root development and enhance resistance to environmental stressors in plants. This property makes it a candidate for use in agricultural formulations aimed at improving crop yield and resilience .
Cosmetic Applications
Skin Care Formulations
In cosmetics, this compound has been explored for its potential in skin care products. Its properties may enhance skin hydration and improve overall skin health. Studies have indicated that formulations incorporating indole derivatives can provide antioxidant benefits, making them suitable for anti-aging products .
Table 1: Antitumor Activity of Indole Derivatives
| Compound Name | Tumor Type | Effectiveness (IC50) | Reference |
|---|---|---|---|
| 2-(1H-indol-3-yl)-2-oxo-acetamide | Colon Cancer | 5 µM | |
| 2-(1H-indol-3-yl)-2-oxo-acetamide | Lung Cancer | 6 µM | |
| This compound | Various Tumors | TBD | TBD |
Table 2: Antihyperglycemic Activity of Indole Derivatives
作用機序
The mechanism of action of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1-Methylindole-3-acetic acid: Another indole derivative with a single methyl substitution.
2-Methylindole-3-acetic acid: Similar to (1,2-Dimethyl-1H-indol-3-yl)-acetic acid but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 1 and 2 positions of the indole ring can affect the compound’s electronic properties and steric interactions, leading to distinct behavior compared to other indole derivatives .
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(7-12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSBBRYDTZWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














